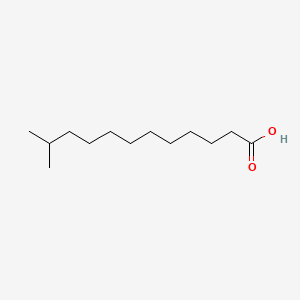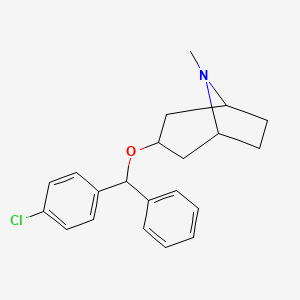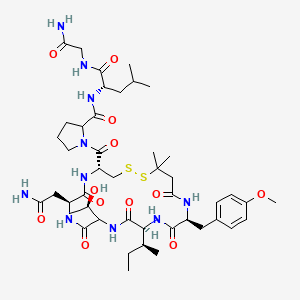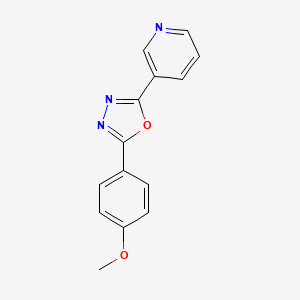
2-(4-Methoxyphenyl)-5-(3-pyridinyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-5-(3-pyridinyl)-1,3,4-oxadiazole is a member of methoxybenzenes.
Scientific Research Applications
Antimicrobial and Antioxidant Properties
- Some derivatives of 1,3,4-oxadiazole, including those with methoxyphenyl groups, have shown promising results in antimicrobial and antioxidant evaluations. For instance, compounds with oxadiazole fragments demonstrated moderate activity against certain microorganisms like Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli (Anusevičius et al., 2015).
Application in Corrosion Inhibition
- 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole has been evaluated as a corrosion inhibitor for mild steel in sulfuric acid medium. This compound showed high efficiency in inhibiting corrosion, suggesting its potential application in industrial settings (Bouklah et al., 2006).
Pharmacological Potential
- Derivatives of 1,3,4-oxadiazole have been studied for their potential in treating various diseases. Computational and pharmacological evaluations indicated that some derivatives might be effective in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Anticancer Activities
- Novel derivatives of 1,3,4-oxadiazole, including those with a methoxyphenyl moiety, have been synthesized and evaluated for their anticancer activities. Some compounds demonstrated promising results against various human cancer cell lines (Ahsan & Shastri, 2015).
Application in Organic Light-Emitting Diodes
- Certain bis(1,3,4-oxadiazole) systems, including derivatives with pyridine and oxadiazole, have been used in the fabrication of light-emitting diodes (LEDs), indicating their utility in electronic applications (Wang et al., 2001).
properties
CAS RN |
56352-93-3 |
|---|---|
Product Name |
2-(4-Methoxyphenyl)-5-(3-pyridinyl)-1,3,4-oxadiazole |
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-pyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H11N3O2/c1-18-12-6-4-10(5-7-12)13-16-17-14(19-13)11-3-2-8-15-9-11/h2-9H,1H3 |
InChI Key |
WMIQKYZPVJCIPR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CN=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CN=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



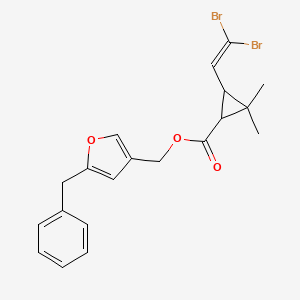
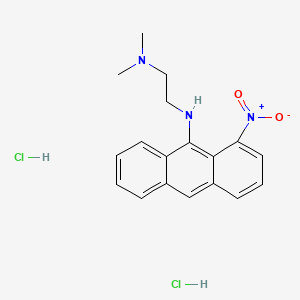
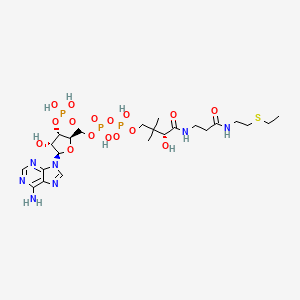
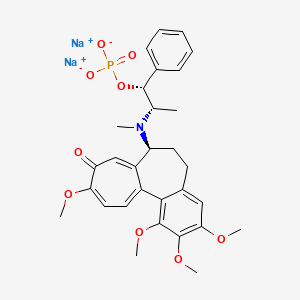
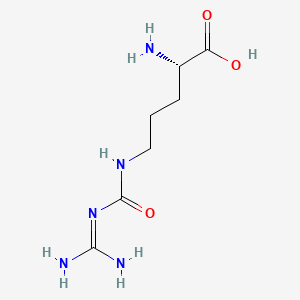
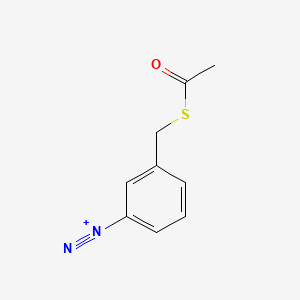
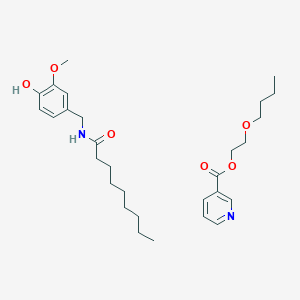

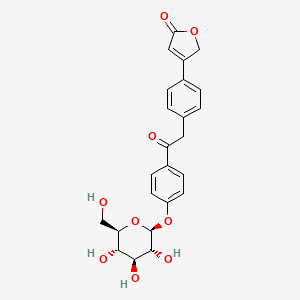
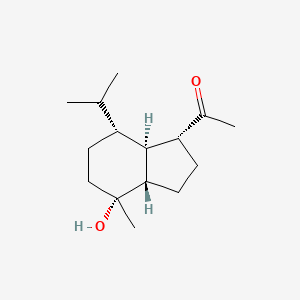
![N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methylhydroxylamine](/img/structure/B1205959.png)
